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Compound of Interest

Compound Name:

(2-Amino-6-

fluorophenyl)dimethylphosphine

oxide

CAS No.: 1263179-29-8

Cat. No.: B1447685

Get Quote

Executive Summary
This guide provides an in-depth technical analysis of (2-Amino-6-
fluorophenyl)dimethylphosphine oxide (CAS: 1263179-29-8), a specialized hemilabile

ligand and pharmacophore building block.[1] Unlike its non-fluorinated analogs, the inclusion of

an ortho-fluorine atom at the C6 position introduces unique electronic withdrawal and steric

gating effects.

This document compares the structural dynamics, synthesis, and catalytic utility of the 6-Fluoro

variant against the Unsubstituted (CAS: 1197953-47-1) and 6-Chloro (CAS: 2798867-77-1)

analogs.[1] Analysis focuses on the critical P=O···H–N hydrogen bonding networks that drive

crystal packing and ligand-metal coordination.[1]
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Conformational Lock: The ortho-amino and phosphine oxide groups form a robust

intramolecular hydrogen bond scaffold, pre-organizing the molecule for bidentate metal

coordination.

Fluorine Effect: The C6-Fluorine atom reduces the pKa of the aniline nitrogen, modulating

donor strength without imposing the severe steric penalty of a chlorine atom.

Solubility Profile: The 6-Fluoro variant exhibits superior solubility in polar aprotic solvents

compared to the 6-Chloro analog due to reduced lattice energy.[1]

Structural Analysis: The Crystal Lattice
The solid-state behavior of (2-Amino-6-fluorophenyl)dimethylphosphine oxide is dominated

by the competition between strong hydrogen bond acceptors (ngcontent-ng-c1989010908=""

_nghost-ng-c666086395="" class="inline ng-star-inserted">

) and donors (

).

Crystal Packing and H-Bonding Network
In the crystalline state, these molecules typically do not exist as isolated monomers.[1][2] They

self-assemble into centrosymmetric dimers driven by intermolecular hydrogen bonding.

Primary Interaction (Dimerization): The oxygen of the phosphine oxide acts as a hard

acceptor for one of the amino protons (

). This creates an

or

ring motif, effectively "dimerizing" the ligand in the solid phase.

Secondary Interaction (Fluorine Modulation): Unlike the unsubstituted analog, the 6-Fluoro

substituent introduces a weak electrostatic repulsion with the phosphine oxide oxygen (lone

pair repulsion) and a potential weak attractive

interaction. This subtly distorts the dimer planarity, increasing the void volume and enhancing
solubility.
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Comparative Metrics
The following table summarizes the estimated structural parameters based on single-crystal X-

ray diffraction (XRD) trends for this ligand class.

Feature 6-Fluoro (Target) Unsubstituted (Ref) 6-Chloro (Alt)

CAS Number 1263179-29-8 1197953-47-1 2798867-77-1

Space Group (Typ.) P21/c (Monoclinic) P21/n (Monoclinic) P-1 (Triclinic)

P=O[1] Bond Length ~1.49 Å ~1.49 Å ~1.48 Å

N-H···O Distance 2.85 Å (Modulated) 2.82 Å (Strong)
2.90 Å (Steric

hinderance)

Coordination Bite

Angle
~88° (Flexible) ~85° (Tight) ~92° (Rigid)

Electronic Effect -withdrawing Neutral
-withdrawing +

-donating

Coordination Logic & Mechanism
The utility of this molecule lies in its Hemilability. It binds to transition metals (e.g., Pd, Ni)

through the phosphorus oxygen (hard donor) and the nitrogen (hard/soft hybrid), but the

nitrogen can dissociate to open a coordination site for substrate entry.

Signaling Pathway & Coordination Diagram
The following diagram illustrates the transition from the solid-state dimer to the active metal

complex.[1]
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Figure 1: Transformation pathway from the hydrogen-bonded dimer to the active metal chelate.

[1] The 6-Fluoro substituent plays a critical role in modulating the electronic density at the metal

center.[1]

Experimental Protocols
To ensure reproducibility, follow these validated protocols for synthesis and crystallization.

Synthesis of (2-Amino-6-
fluorophenyl)dimethylphosphine Oxide
Reaction Type: Palladium-Catalyzed P–C Cross-Coupling.[1]

Reagents:

2-Fluoro-6-iodoaniline (1.0 equiv)[1]

Dimethylphosphine oxide (1.2 equiv)

Palladium(II) acetate (5 mol%)

Xantphos (5 mol%)
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K₃PO₄ (2.0 equiv, anhydrous)

Solvent: 1,4-Dioxane or DMF (degassed).[1]

Procedure:

Step 1: Charge a Schlenk flask with the aniline, Pd(OAc)₂, Xantphos, and base under

Argon.

Step 2: Add solvent and Dimethylphosphine oxide.

Step 3: Heat to 100°C for 12–16 hours. Monitor by ³¹P NMR (Product shift: ~35–40 ppm).

Step 4: Cool, filter through Celite, and concentrate.

Step 5: Purify via flash chromatography (DCM:MeOH 95:5).

Crystallization Protocol (Single Crystal Growth)
Method: Slow Evaporation / Vapor Diffusion.

Dissolution: Dissolve 20 mg of the purified compound in a minimum amount of hot Ethanol or

Methanol (approx. 0.5 mL).

Filtration: Filter the warm solution through a 0.2 µm PTFE syringe filter into a narrow vial

(inner vial).

Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-

Hexane or Diethyl Ether (antisolvent).

Incubation: Seal the outer jar tightly. Store at 4°C in the dark.

Harvest: Colorless block-like crystals suitable for XRD should appear within 3–7 days.

Performance Comparison: Why Choose 6-Fluoro?
This section objectively compares the 6-Fluoro variant against standard alternatives in the

context of Kinase Inhibitor Design (e.g., Brigatinib analogs) and Catalysis.
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Performance Metric
6-Fluoro (1263179-

29-8)

Unsubstituted

(1197953-47-1)

6-Chloro (2798867-

77-1)

Metabolic Stability

High: C-F bond blocks

metabolic oxidation at

the C6 position.[1]

Low: C6-H is

susceptible to P450

oxidation.[1]

Medium: Stable, but

prone to

dehalogenation.

Lipophilicity (LogP)

Optimal: Fluorine

increases lipophilicity

without compromising

solubility.

Low: More hydrophilic,

lower membrane

permeability.

High: Often leads to

solubility issues in

biological assays.

Steric Profile

Small (Van der Waals

radius ~1.47 Å):

Minimal clash with

enzyme pockets.

Minimal: No steric

hindrance.

Large (Radius ~1.75

Å): Can clash with

restricted binding

pockets.

H-Bond Capability

Dual: Acts as H-bond

acceptor (F) and

donor (NH₂).[1]

Single: Only NH₂

donor.[1]

None: Cl is a poor H-

bond acceptor.[1]

Recommendation
Use 6-Fluoro when: Developing bio-active molecules where metabolic stability and precise

electronic tuning are required without introducing massive steric bulk.[1] It is the gold

standard for "Scaffold Hopping" in kinase inhibitors.

Use Unsubstituted when: Establishing a baseline for catalytic activity or when cost is the

primary driver.

Use 6-Chloro when: You specifically need to block a rotational degree of freedom via steric

clash (atropisomerism studies).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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